An In-depth Technical Guide to [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid, a versatile building block in modern organic synthesis. With a focus on practical application and scientific integrity, this document delves into the compound's chemical properties, provides detailed synthetic protocols, and explores its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This resource is designed to empower researchers in medicinal chemistry and materials science to effectively utilize this valuable reagent in their synthetic endeavors.
Core Chemical Properties and Structural Elucidation
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is a white to off-white solid that has gained significant traction as a key intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a phenylboronic acid moiety substituted with a 3,5-dimethylpyrazole group at the meta-position, imparts a unique combination of stability, reactivity, and solubility.[1]
Physicochemical Data
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the development of robust analytical methods. The key properties of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1025735-46-9 | [1][2] |
| Molecular Formula | C₁₁H₁₃BN₂O₂ | [1][3] |
| Molecular Weight | 216.04 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
While specific data on the melting point and solubility in various organic solvents are not extensively reported in publicly available literature, arylboronic acids, in general, exhibit solubility in many polar organic solvents and are poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[4] The presence of the dimethylpyrazole group is expected to influence its solubility profile, and empirical determination in relevant solvent systems is recommended for specific applications.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the pyrazole ring proton, and the methyl groups. The protons on the phenyl ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The pyrazole proton will likely be a singlet around δ 6.0 ppm, and the two methyl groups on the pyrazole ring will each present as a singlet in the upfield region (around δ 2.2-2.5 ppm). The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic and pyrazole carbons will resonate in the downfield region (typically δ 100-150 ppm), while the methyl carbons will appear in the upfield region (around δ 10-20 ppm). The carbon atom attached to the boron is often broad or not observed due to the quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids. The ¹¹B NMR chemical shift for tricoordinate arylboronic acids typically falls in the range of δ 28-33 ppm.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad O-H stretching band for the boronic acid hydroxyl groups is expected in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will appear around 2900-3100 cm⁻¹. The B-O stretching vibration typically gives a strong band in the 1300-1400 cm⁻¹ region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The expected exact mass for the [M+H]⁺ ion would be approximately 217.1193.
Synthesis of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid: A Step-by-Step Protocol
The synthesis of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid can be achieved through a multi-step sequence, starting from readily available precursors. The overall synthetic strategy involves the construction of the pyrazole ring, followed by the introduction of the boronic acid functionality.
Caption: Synthetic workflow for [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid.
Step 1: Synthesis of 1-(3-Nitrophenyl)-3,5-dimethyl-1H-pyrazole
The initial step involves the condensation of 3-nitrophenylhydrazine with acetylacetone to form the pyrazole ring. This is a classic Knorr pyrazole synthesis.
Protocol:
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To a solution of 3-nitrophenylhydrazine (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford 1-(3-nitrophenyl)-3,5-dimethyl-1H-pyrazole as a crystalline solid.
Causality: The acidic conditions, often facilitated by a catalytic amount of acid or by the hydrochloride salt of the hydrazine, promote the initial condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the stable aromatic pyrazole ring.
Step 2: Synthesis of 1-(3-Aminophenyl)-3,5-dimethyl-1H-pyrazole
The nitro group of 1-(3-nitrophenyl)-3,5-dimethyl-1H-pyrazole is then reduced to an amino group, providing the key intermediate for the introduction of the boronic acid.
Protocol:
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Suspend 1-(3-nitrophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 eq) and concentrated hydrochloric acid.
-
Heat the mixture to reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-(3-aminophenyl)-3,5-dimethyl-1H-pyrazole.
Causality: Tin(II) chloride is a classical and effective reducing agent for aromatic nitro groups, particularly in the presence of a strong acid like HCl. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group.
Step 3: Synthesis of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid
The final step involves the conversion of the amino group to a boronic acid via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by reaction with a boronic acid precursor.
Protocol:
-
Dissolve 1-(3-aminophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, cool a solution of triisopropyl borate (B(OiPr)₃, ~3 eq) in tetrahydrofuran (THF) to -78 °C.
-
Slowly add the freshly prepared diazonium salt solution to the borate solution, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by adding aqueous HCl (e.g., 2 M) and stir for 1-2 hours to hydrolyze the boronate ester.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid.
Causality: The diazotization reaction converts the amino group into a good leaving group (N₂). The resulting diazonium salt is then subjected to a borylation reaction. The boronate ester formed is subsequently hydrolyzed under acidic conditions to yield the final boronic acid. The low temperatures are crucial to maintain the stability of the diazonium salt.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and substituted aromatic systems prevalent in pharmaceuticals and functional materials.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Coupling with 1-bromo-4-fluorobenzene
This protocol provides a representative example of a Suzuki-Miyaura coupling reaction using [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid.
Protocol:
-
To a reaction vessel, add [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid (1.2 eq), 1-bromo-4-fluorobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Self-Validating System: The progress of the reaction should be monitored to ensure complete consumption of the limiting reagent (the aryl halide). The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS) and compared with expected values. The yield of the reaction will be a key indicator of the protocol's success.
Safety and Handling
As with all laboratory chemicals, [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for boronic acids and pyrazole derivatives should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[6]
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6]
Conclusion
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is a valuable and versatile building block for organic synthesis. Its unique structural features make it an attractive reagent for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical properties, a step-by-step synthetic protocol, and a practical example of its application in Suzuki-Miyaura cross-coupling reactions. By following the outlined procedures and adhering to safety guidelines, researchers can effectively utilize this compound to advance their scientific endeavors.
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